Olodaterol

Catalog No.
S538043
CAS No.
868049-49-4
M.F
C21H26N2O5
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olodaterol

CAS Number

868049-49-4

Product Name

Olodaterol

IUPAC Name

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1

InChI Key

COUYJEVMBVSIHV-SFHVURJKSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Synonyms

6-hydroxy-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-1,4-benzoxazin-3(4H)-one, BI 1744 CL, BI-1744 CL, olodaterol, Striverdi Respimat

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O
  • Anti-inflammatory effects

    Olodaterol's ability to relax airways is linked to its interaction with beta2-adrenergic receptors. Recent studies suggest Olodaterol may also have inherent anti-inflammatory properties beyond bronchodilation, potentially reducing inflammation in the airways of COPD patients []. This effect may be independent of inhaled corticosteroids (ICS), another common COPD treatment [].

  • Reducing respiratory syncytial virus (RSV) infection

    RSV is a common respiratory virus that can worsen COPD symptoms. Research suggests Olodaterol treatment might help reduce RSV infection in airway epithelial cells, both in healthy individuals and those with COPD []. This finding could be significant for preventing COPD exacerbations caused by RSV.

Olodaterol is a long-acting beta-adrenoceptor agonist, specifically designed for inhalation therapy in patients with chronic obstructive pulmonary disease (COPD). Its chemical structure is 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3H(4H)-one, and it exists as the monohydrochloride salt with a molecular weight of 386.45 g/mol . Olodaterol is characterized by its selectivity for beta-2 adrenoceptors, which leads to bronchodilation by stimulating intracellular cyclic adenosine monophosphate (cAMP) production .

Olodaterol binds to beta2-adrenergic receptors in the smooth muscle cells lining the airways. This binding activates an enzyme called adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP leads to the relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow [].

  • Toxicity: Olodaterol is generally well-tolerated, but common side effects include headache, cough, tremor, and palpitations [].
  • Flammability: No data publicly available on flammability.
  • Reactivity: No data publicly available on reactivity.

The pharmacological activity of olodaterol primarily involves its interaction with beta-2 adrenergic receptors on airway smooth muscle cells. Upon binding, olodaterol activates adenyl cyclase, resulting in increased levels of cAMP. This elevation in cAMP induces relaxation of bronchial smooth muscle and subsequent bronchodilation . In terms of metabolic pathways, olodaterol undergoes biotransformation via cytochrome P450 enzymes (notably CYP2C8 and CYP2C9) and is conjugated through glucuronidation processes .

Olodaterol exhibits a rapid onset of action comparable to other long-acting beta-agonists such as formoterol. It has been demonstrated to improve lung function significantly over a 24-hour period, making it suitable for once-daily administration . Clinical studies have shown that olodaterol effectively reduces airflow obstruction in COPD patients, enhancing their quality of life and reducing the need for rescue medications .

Olodaterol is primarily used in the management of chronic obstructive pulmonary disease. It is marketed under the brand name Striverdi Respimat and is indicated for improving lung function in patients with moderate to very severe COPD . Its long duration of action allows for convenient once-daily dosing, which enhances patient adherence to treatment regimens.

Studies investigating olodaterol's interactions with other medications have shown that it maintains a favorable safety profile when combined with other bronchodilators such as tiotropium. Clinical trials indicate that the combination therapy improves lung function more effectively than either drug alone without significantly increasing adverse effects . Furthermore, olodaterol's interactions with metabolic enzymes are minimal, which suggests a low potential for drug-drug interactions in clinical settings .

Olodaterol shares structural and functional similarities with several other long-acting beta-adrenoceptor agonists. Notable compounds include:

CompoundDuration of ActionDosing FrequencySelectivity
Olodaterol24 hoursOnce dailyHigh for β₂
Eformoterol12 hoursTwice dailyModerate
Salmeterol12 hoursTwice dailyModerate
Fenoterol6 hoursAs neededLow
Indacaterol24 hoursOnce dailyHigh

Olodaterol's unique profile as a very-long-acting beta-adrenoceptor agonist allows it to provide sustained bronchodilation with once-daily dosing, distinguishing it from others in its class .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

386.18417193 g/mol

Monoisotopic Mass

386.18417193 g/mol

Heavy Atom Count

28

UNII

VD2YSN1AFD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Olodaterol is indicated for use in chronic obstructive pulmonary disease (COPD), including chronic bronchitis and/or emphysema. It is not indicated for the treatment of acute exacerbations of COPD or for the treatment of asthma.
FDA Label

Pharmacology

Olodaterol is a potent agonist of the human beta2-adrenergic receptor in vitro, and is highly selective for this receptor, with much lower levels of activity at the b1- and b3-adrenergic receptors that are commonly expressed on cardiac smooth muscle and adipose tissue, respectively. Binding to the receptor causes smooth muscle relaxation in the lungs and bronchodilation. It has also been shown to potently reverse active bronchoconstriction.

MeSH Pharmacological Classification

Bronchodilator Agents

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC19 - Olodaterol

Mechanism of Action

Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

868049-49-4

Absorption Distribution and Excretion

Olodaterol reaches maximum plasma concentrations generally within 10 to 20 minutes following drug inhalation. In healthy volunteers, the absolute bioavailability of olodaterol following inhalation was estimated to be approximately 30%, whereas the absolute bioavailability was below 1% when given as an oral solution. Thus, the systemic availability of olodaterol after inhalation is mainly determined by lung absorption, while any swallowed portion of the dose only negligibly contributes to systemic exposure.
Following intravenous administration of [14C]-labeled olodaterol, 38% of the radioactive dose was recovered in the urine and 53% was recovered in feces. The amount of unchanged olodaterol recovered in the urine after intravenous administration was 19%. Following oral administration, only 9% of olodaterol and/or its metabolites was recovered in urine, while the major portion was recovered in feces (84%).
The volume of distribution is high (1110 L), suggesting extensive distribution into tissue.
Total clearance of olodaterol in healthy volunteers is 872 mL/min, and renal clearance is 173 mL/min.

Metabolism Metabolites

Olodaterol is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation. Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors. This metabolite, however, is not detectable in plasma after chronic inhalation of the recommended therapeutic dose. Cytochrome P450 isozymes CYP2C9 and CYP2C8, with negligible contribution of CYP3A4, are involved in the O-demethylation of olodaterol, while uridine diphosphate glycosyl transferase isoforms UGT2B7, UGT1A1, 1A7, and 1A9 were shown to be involved in the formation of olodaterol glucuronides.

Wikipedia

Olodaterol
Molybdenum(III)_iodide

Biological Half Life

The terminal half-life following intravenous administration is 22 hours. The terminal half-life following inhalation in contrast is about 45 hours, indicating that the latter is determined by absorption rather than by elimination processes.

Dates

Last modified: 08-15-2023
1.Boujyssou, T.,Hoenke, C.,Rudolf, K., et al. Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24 h bronchodilatory efficacy. Bioorg. Med. Chem. Lett. 20(4), 1410-1414 (2010).

Explore Compound Types